molecular formula C8H8ClNO2 B123220 Methyl 4-amino-2-chlorobenzoate CAS No. 46004-37-9

Methyl 4-amino-2-chlorobenzoate

Cat. No. B123220
CAS RN: 46004-37-9
M. Wt: 185.61 g/mol
InChI Key: DSHBGNPOIBSIOQ-UHFFFAOYSA-N
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Description

“Methyl 4-amino-2-chlorobenzoate” is a chemical compound with the CAS Number: 46004-37-9 . It is used as a reagent to synthesize selective LXR agonists that increase HDL levels and reverse cholesterol transport in mice .


Synthesis Analysis

“Methyl 4-amino-2-chlorobenzoate” can be synthesized from Methanol and 4-Amino-2-chlorobenzoic acid .


Molecular Structure Analysis

The molecular formula of “Methyl 4-amino-2-chlorobenzoate” is C8H8ClNO2 . The InChI code is 1S/C8H8ClNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 4-amino-2-chlorobenzoate” is an off-white powder . It has a molecular weight of 185.61 g/mol . The compound has a topological polar surface area of 52.3 Ų .

Scientific Research Applications

Solubility and Thermodynamic Properties

  • Solubility in Organic Solvents: Research indicates that compounds related to Methyl 4-amino-2-chlorobenzoate, such as 2-amino-4-chlorobenzoic acid, exhibit varying solubility in different organic solvents. This solubility varies with temperature and is essential for optimizing purification processes in the pharmaceutical industry (Li et al., 2017).

Antibacterial Applications

  • Antibacterial Complexes: Novel complexes derived from related compounds show considerable antibacterial properties against a range of microorganisms, including gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibacterial agents (Osarodion, 2020).

Optoelectronic Applications

  • Nonlinear Optical Material: Certain derivatives, like 2-Amino 4-methylpyridinium 3-chlorobenzoate, have been studied for their potential in optoelectronics. These materials could be useful in developing new optoelectronic devices (Babu et al., 2017).

Anti-Inflammatory Properties

  • Anti-Inflammatory Activity: Some synthesized compounds related to Methyl 4-amino-2-chlorobenzoate demonstrate significant anti-inflammatory activity. This opens avenues for potential pharmaceutical applications in treating inflammation-related disorders (Osarodion, 2020).

Supramolecular Chemistry

  • Hydrogen Bonded Supramolecular Association: Research into the crystal structures of related compounds has provided insights into their hydrogen-bonding features, which is valuable for designing materials in supramolecular chemistry (Khalib et al., 2014).

Nitrification Inhibition

  • Soil Nitrification Inhibition: Compounds like 2-amino 4-chloro 6-methyl pyrimidine, which bear similarity to Methyl 4-amino-2-chlorobenzoate, are explored as nitrification inhibitors in soil. This suggests potential agricultural applications in increasing the efficiency of nitrogenous fertilizers (Srivastava et al., 2016).

Safety And Hazards

“Methyl 4-amino-2-chlorobenzoate” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 4-amino-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHBGNPOIBSIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474261
Record name methyl 4-amino-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-2-chlorobenzoate

CAS RN

46004-37-9
Record name methyl 4-amino-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Amino-2-chlorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-Amino-2-chloro-benzoic acid (5.3 g, 31 mmol) in methanol (100 ml) was treated with acetyl chloride (5 ml) and then heated at reflux for 16 hours. The solvents were evaporated in vacuo. The residue was dissolved in EtOAc, washed with saturated sodium hydrogen carbonate, dried and concentrated in vacuo to yield the title compound as a purple solid, 5.45 g, 95%.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Acetyl chloride (35.2 mmol, 2.5 mL) was added dropwise to a stirring solution of 4-amino-2-chloro-benzoic acid 23a (12.9 mmol, 2.22 g) in methanol (50 mL). The mixture was heated at reflux for 18 h, cooled, and concentrated under vacuum. The residue was taken up in EtOAc, washed with saturated aqueous NaHCO3 and brine, dried, and concentrated under vacuum. The crude product was purified by flash column chromatography (silica gel, 30% EtOAc/hexanes) to give compound 23b.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4-nitro-2-chlorobenzoic acid methyl ester (Aldrich, 700 mg, 3.24 mmol) in ethyl acetate (50 mL) was added 10% Pd/C (50 mg). The mixture was vigorously shaken in a Parr under an atmosphere of hydrogen (50 psi) for 3 h. The mixture was filtered through a short pad of celite and the filtrate was concentrated to give 4-amino-2-chlorobenzoic acid methyl ester as a light yellow solid which was directly used for the next step.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-amino-2-chlorobenzoate
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Methyl 4-amino-2-chlorobenzoate
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Methyl 4-amino-2-chlorobenzoate
Reactant of Route 4
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Reactant of Route 5
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Methyl 4-amino-2-chlorobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-amino-2-chlorobenzoate

Citations

For This Compound
33
Citations
IN Korkmaz, U Güller, R Kalın, H Özdemir… - Chemistry & …, 2023 - Wiley Online Library
… Derivatives 4 (methyl 4-amino-2-bromobenzoate) and 6 (methyl 4-amino-2chlorobenzoate) were estimated to have the lowest binding energies into GR and GST receptors, respectively …
Number of citations: 3 onlinelibrary.wiley.com
AÖ Kesebir, P Güller, R Kalın… - Biotechnology and …, 2022 - Wiley Online Library
… -5-fluorobenzoate (1), methyl 4-amino-3-methoxybenzoate (2), methyl 4-amino-3-chlorobenzoate (3), methyl 4-amino-3-bromo-2-methylbenzoate (4), methyl 4-amino-2-chlorobenzoate (…
Number of citations: 3 iubmb.onlinelibrary.wiley.com
RD Tak, AA Bhosale, DD Gaikwad - Journal of Applied Biology and …, 2022 - jabonline.in
… The IR and 1 HNMR spectra for methyl benzoate, ethyl 4-aminobenzoate, methyl-4-amino-2-chlorobenzoate, and methyl salicylate are in accordance to that of reported [Figures 2 and 3]…
Number of citations: 7 jabonline.in
JM Velázquez-López, A Hernández-Campos… - Bioorganic & Medicinal …, 2016 - Elsevier
… The catalytic reduction of the nitro group with H 2 and Raney nickel at room temperature afforded methyl 4-amino-2-chlorobenzoate (47), which upon treatment with Ac 2 O led to methyl …
Number of citations: 27 www.sciencedirect.com
K Miyamoto, H Mizuno, E Sugiyama, T Toyo'oka… - … of Pharmaceutical and …, 2021 - Elsevier
… Methyl 4-amino-2-chlorobenzoate … Analytical grade methyl 4-aminobenzoate, ethyl 3-aminobenzoate, methyl 4-amino-2-chlorobenzoate, isopropyl 4-aminobenzoate, methyl 4-(…
Number of citations: 5 www.sciencedirect.com
G Rotas, A Kimbaris, G Varvounis - Tetrahedron, 2011 - Elsevier
… of the carboxylic acid group of 2-chloro-4-nitrobenzoic acid as an ester group before reducing the nitro group to an amino group, amide formation of methyl 4-amino-2-chlorobenzoate …
Number of citations: 14 www.sciencedirect.com
NJ Green, J Xiang, J Chen, L Chen, AM Davies… - Bioorganic & medicinal …, 2003 - Elsevier
… The aqueous solution was extracted with EtOAc (5 × 100 mL), washed with water, brine and concentrated to give methyl 4-amino-2-chlorobenzoate as a white solid 2.74 g, 64%. This …
Number of citations: 50 www.sciencedirect.com
S Rajasekhar, B Maiti, MM Balamurali… - Current Organic …, 2017 - ingentaconnect.com
… NO2 group with H2 and Raney Nickel afforded methyl 4-amino-2chlorobenzoate. Subsequently, acetylation of amino group followed by the hydrolysis with KOH in EtOH and nitration …
Number of citations: 63 www.ingentaconnect.com
X Gu, H Yuan, W Zhao, N Sun, W Yan… - Journal of Medicinal …, 2022 - ACS Publications
… Methyl 4-amino-2-chlorobenzoate was oxidized by oxone to obtain nitrosobenzoate, which was then directly azotized with aniline or substituted aniline to produce azobenzenes 3a–3j. …
Number of citations: 1 pubs.acs.org
V Vemulapalli, KA Donovan, TCM Seegar… - Biochemistry, 2021 - ACS Publications
… To a solution of methyl 4-amino-2-chlorobenzoate (72.0 g, 387 mmol, 1.00 equiv) in DMF (360 mL) was added NCS (55.0 g, 411 mmol, 1.06 equiv) at 0 C, and the mixture was stirred at …
Number of citations: 18 pubs.acs.org

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